2-((4-Chlorobenzyl)oxy)-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
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Overview
Description
2-((4-Chlorobenzyl)oxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is a complex organic compound characterized by its unique structure, which includes multiple chlorobenzyl and benzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl chloride with benzohydrazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)oxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Chlorobenzyl)oxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzyl)oxy)benzaldehyde
- 5-Chloro-2-((4-chlorobenzyl)oxy)benzoic acid
- 4-(4′-Chlorobenzyloxy)phenylboronic acid
Uniqueness
2-((4-Chlorobenzyl)oxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is unique due to its specific combination of chlorobenzyl and benzylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
769153-82-4 |
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Molecular Formula |
C28H22Cl2N2O3 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C28H22Cl2N2O3/c29-23-11-5-21(6-12-23)18-34-25-15-9-20(10-16-25)17-31-32-28(33)26-3-1-2-4-27(26)35-19-22-7-13-24(30)14-8-22/h1-17H,18-19H2,(H,32,33)/b31-17+ |
InChI Key |
VWPQYHXNHPQBEN-KBVAKVRCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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